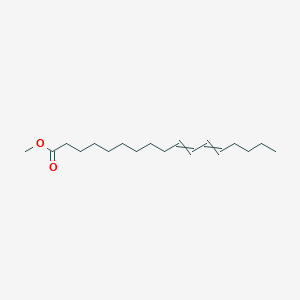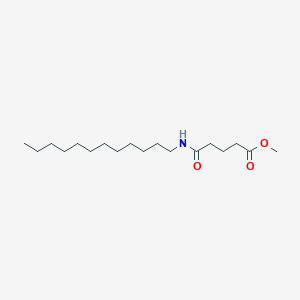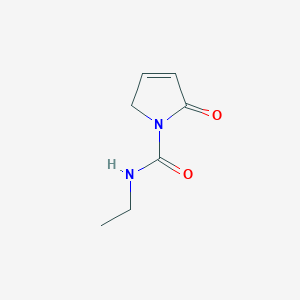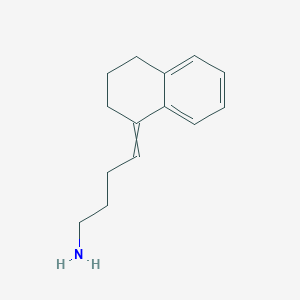
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine is an organic compound that features a naphthalene derivative structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine typically involves the reaction of a naphthalene derivative with a butan-1-amine precursor. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques can help in maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules and systems. Researchers may investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties can be leveraged to create innovative solutions for various applications.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved would depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine include other naphthalene derivatives and amine-containing compounds. Examples may include:
- 1-Naphthylamine
- 2-Naphthylamine
- Naphthalene-1,4-diamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a naphthalene derivative with a butan-1-amine moiety
Propriétés
Numéro CAS |
62687-87-0 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-naphthalen-1-ylidene)butan-1-amine |
InChI |
InChI=1S/C14H19N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6-7,10H,3-5,8-9,11,15H2 |
Clé InChI |
UIDUMIZSOGDHKK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=CCCCN)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
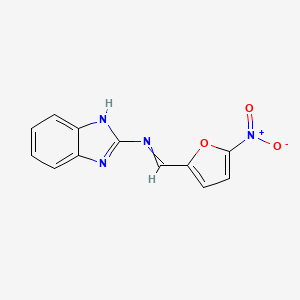
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
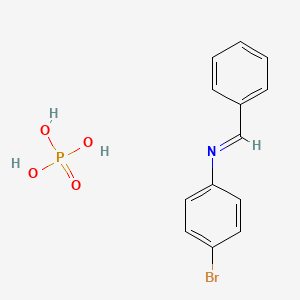

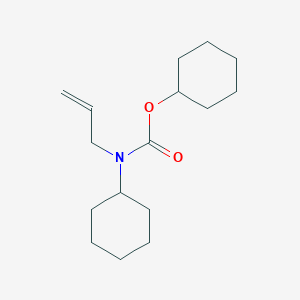
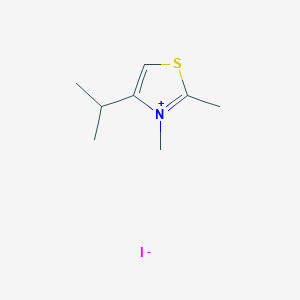
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
